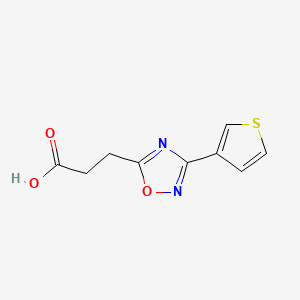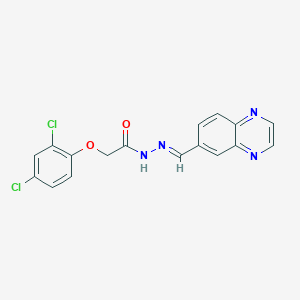
(E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide, also known as quinacrine mustard, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound is a derivative of quinacrine, a drug that has been used for the treatment of malaria and other parasitic infections. Quinacrine mustard has shown promising results in preclinical studies as a potential anticancer agent.
作用機序
The exact mechanism of action of (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide mustard is not fully understood. However, it is thought to work by inducing DNA damage and inhibiting DNA repair mechanisms in cancer cells. This leads to cell cycle arrest and apoptosis, or programmed cell death.
Biochemical and physiological effects:
Quinacrine mustard has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to activate the p53 tumor suppressor pathway, which is involved in cell cycle arrest and apoptosis. In addition, it has been shown to inhibit the activity of NF-kappaB, a transcription factor that is involved in inflammation and cell survival.
実験室実験の利点と制限
Quinacrine mustard has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in vitro and in vivo. However, it also has some limitations. It is highly cytotoxic and can be difficult to work with in cell culture experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide mustard. One area of interest is the development of more potent and selective analogs of (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide mustard that have fewer side effects. Another area of interest is the development of combination therapies that include (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide mustard and other anticancer agents. Finally, there is a need for more preclinical and clinical studies to determine the safety and efficacy of (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide mustard as a potential anticancer agent.
合成法
Quinacrine mustard can be synthesized by reacting (E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide with acetic anhydride and then with 2,4-dichlorophenylhydrazine and quinoxaline-6-carbaldehyde. The resulting compound is then purified using column chromatography.
科学的研究の応用
Quinacrine mustard has been extensively studied for its potential use in cancer treatment. It has been shown to have potent cytotoxic effects against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, it has been shown to be effective against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-quinoxalin-6-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O2/c18-12-2-4-16(13(19)8-12)25-10-17(24)23-22-9-11-1-3-14-15(7-11)21-6-5-20-14/h1-9H,10H2,(H,23,24)/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXRKBQBOZTVNQ-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CN=C2C=C1/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2,4-dichlorophenoxy)-N'-(quinoxalin-6-ylmethylene)acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


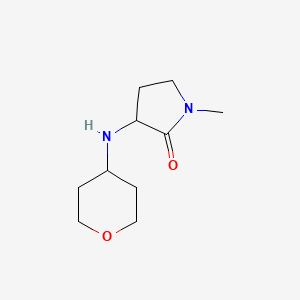

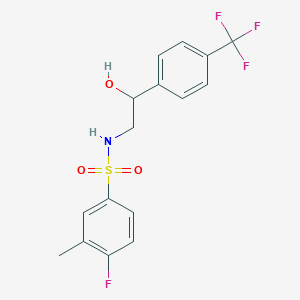
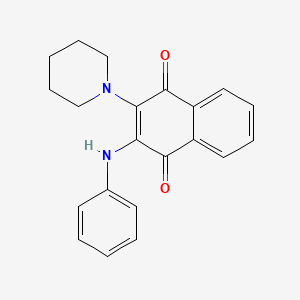
![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2466978.png)
![Ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2466981.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466984.png)

![(3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride](/img/structure/B2466988.png)
![2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2466991.png)
